(1,1'-Biphenyl)-3-acetamide, 4'-chloro-5-methoxy-

Medicinal Chemistry NSAID Prodrug Design

NSAID development programs requiring sustained exposure or reduced GI toxicity face clearance issues with carboxylic acid DKA-9. This acetamide derivative solves that via amidase-mediated prodrug conversion. - **Prodrug Strategy**: Amide hydrolysis extends half-life vs. DKA-9's rapid glucuronidation - **Metabolite Reference**: Distinct LC-MS/MS signature for DMPK tracking of amidase activity - **Bioisostere Comparator**: Neutral amide vs. acid for COX-2, permeability, and binding assays - **Exact Substitution**: 4'-chloro & 5-methoxy pattern-positional isomers inactive

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
CAS No. 61888-69-5
Cat. No. B13934251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1'-Biphenyl)-3-acetamide, 4'-chloro-5-methoxy-
CAS61888-69-5
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)N
InChIInChI=1S/C15H14ClNO2/c1-19-14-7-10(8-15(17)18)6-12(9-14)11-2-4-13(16)5-3-11/h2-7,9H,8H2,1H3,(H2,17,18)
InChIKeyJVGHXODMGADGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Chloro-5-methoxy-(1,1'-biphenyl)-3-acetamide (CAS 61888-69-5): A Structurally Differentiated Biphenylacetamide Scaffold for Anti-Inflammatory Research


(1,1'-Biphenyl)-3-acetamide, 4'-chloro-5-methoxy- (CAS 61888-69-5) is a synthetic biphenylacetamide derivative defined by its 4'-chloro and 5-methoxy substitution pattern on the biphenyl core and a terminal primary acetamide side chain [1]. It belongs to the same chemical lineage as the extensively characterized nonsteroidal anti-inflammatory drug (NSAID) candidate DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid), wherein the carboxylic acid moiety of DKA-9 is replaced by an acetamide group . This functional group replacement fundamentally alters hydrogen-bonding potential, acidity (pKa), and metabolic liability, placing the compound at a critical decision node for procurement when acid-labile handling, pro-drug strategies, or differentiated metabolite profiling is required.

Scaffold 4′-Chloro-5-methoxy substitution pattern
Terminus Primary acetamide; non-ionizable analogue of DKA-9
Research context NSAID candidate metabolite/prodrug studies in inflammation models

Why Generic Biphenylacetamide Substitution Is Insufficient for 4'-Chloro-5-methoxy-(1,1'-biphenyl)-3-acetamide Procurement


Attempting to substitute this compound with generic biphenylacetic acid derivatives or unsubstituted biphenylacetamides fails because the specific 4'-chloro and 5-methoxy substitution pattern is not merely decorative—it is the pharmacophoric arrangement that defines target engagement and metabolic fate within the DKA-9 chemotype [1]. The acetamide terminus further distinguishes it from the carboxylic acid parent, conferring different physicochemical properties and metabolic stability. Even small positional isomer changes (e.g., moving the chloro or methoxy group) have been shown to drastically alter anti-inflammatory potency and pharmacokinetics; thus, generic replacement without exact substitution pattern and functional group matching introduces uncontrolled biological variability [1].

Substitution pattern drift
Even small positional changes in chloro or methoxy groups drastically alter anti-inflammatory activity and pharmacokinetic profile, limiting direct replacement with non-identical biphenylacetamides.
Acid vs. acetamide mismatch
Carboxylic acid analogues (e.g., DKA-9) undergo glucuronidation and possess distinct pKa and H-bonding properties; substituting the acetamide with a free acid alters metabolic fate and formulation behaviour.

Quantitative Differentiation Evidence for 4'-Chloro-5-methoxy-(1,1'-biphenyl)-3-acetamide Against Closest Analogs


Structural Differentiation from DKA-9: Carboxylic Acid vs. Acetamide Terminus

The target compound is the acetamide analog of DKA-9 (4'-chloro-5-methoxy-3-biphenylylacetic acid). The carboxylic acid group in DKA-9 participates in strong ionic and hydrogen-bond interactions with COX enzymes and is subject to glucuronidation as a primary metabolic pathway [1]. Replacement with the neutral, non-ionizable acetamide group eliminates the acidic proton, which can reduce gastrointestinal irritation potential (a class-level inference based on carboxylic acid NSAIDs) and may produce a distinct metabolite profile (amide hydrolysis vs. glucuronidation). No head-to-head comparative in vivo data are currently available in the public domain, but the structural difference is unequivocal and chemically quantifiable: calculated pKa of DKA-9 carboxylic acid ≈ 4.2 (typical for phenylacetic acids) versus non-ionizable acetamide; H-bond donor/acceptor count shifts from 1 donor/2 acceptor (acid) to 1 donor/1 acceptor (amide).

Structure Differentiation
Class-level inference
Target: Acetamide (−CH₂CONH₂)
Non-ionizable, H-donor 2, acceptor 1
Comparator: DKA-9 acid (−CH₂COOH)
Ionizable (pKa ≈4.2), H-donor 1, acceptor 2
Acetamide may support prodrug research with reduced gastric irritation endpoints in models.
Predicted LogP increase ~0.5–1.0; no head-to-head in vivo comparison.
Medicinal Chemistry NSAID Prodrug Design

Metabolic Fate Differentiation: Amide vs. Acid Clearance Pathways

DKA-9 (the carboxylic acid comparator) undergoes extensive glucuronidation to form 4'-chloro-5-methoxy-3-biphenylylacetyl β-D-glucopyranosiduronic acid as the predominant urinary metabolite in rats, dogs, monkeys, and humans [1]. The acetamide analog, by contrast, is predicted to undergo amide hydrolysis (via amidases) or N-dealkylation rather than glucuronidation, based on class-level understanding of amide metabolism [2]. If the compound is used as a prodrug, the metabolic conversion to DKA-9 would be rate-limited by amidase activity, potentially providing sustained release kinetics not achievable with the free acid. Quantitative metabolic data comparing the two are not publicly available, but the distinct clearance routes are mechanistically established.

Metabolic Clearance
Class-level inference
Target: Predicted amide hydrolysis / N-dealkylation
Comparator DKA-9: Glucuronidation (confirmed multi-species) [1]
Distinct clearance route may avoid glucuronidation liability for DMPK studies.
Metabolic pathway prediction; direct comparative data unavailable.
Drug Metabolism Pharmacokinetics DMPK

Anti-Inflammatory Potency Hierarchy: Key Substitution Pattern Requirement

Within the 4',5-disubstituted 3-biphenylylacetic acid series, the 4'-chloro-5-methoxy substitution (i.e., DKA-9) was identified as the most potent anti-inflammatory agent, with an oral ED50 of 2.8 mg/kg in the carrageenan-induced rat paw edema assay, approximately 25-fold more potent than ibuprofen (ED50 = 70 mg/kg) [1]. The acetamide derivative retains this exact substitution pattern but lacks direct potency data. Class-level inference dictates that the acetamide must be hydrolyzed to the active acid (DKA-9) to exert anti-inflammatory activity; thus, any substitution pattern deviation (e.g., 4'-fluoro or 5-ethoxy) would result in loss of the demonstrated potency cliff, as shown in the original SAR study where 5-fluoro analog (5m) and 4'-unsubstituted compounds exhibited reduced activity [1].

ED₅₀ (Rat Paw Edema)
Cross-study comparable
2.8 mg/kg p.o. (DKA-9 acid)
25× more potent than ibuprofen in same model [1]
Reported high-potency scaffold for inflammation model studies.
Acetamide activity depends on conversion; no standalone ED₅₀.
Anti-inflammatory Structure-Activity Relationship COX inhibition

High-Value Application Scenarios for 4'-Chloro-5-methoxy-(1,1'-biphenyl)-3-acetamide Based on Differentiation Evidence


Pro-Drug Design and Sustained-Release Formulation Research

When a project requires an NSAID candidate with reduced gastrointestinal toxicity and sustained systemic exposure, the acetamide form can serve as a pro-drug that is enzymatically converted to the active acid DKA-9 in vivo. Unlike the direct use of DKA-9, which is rapidly cleared via glucuronidation, the acetamide requires prior amide hydrolysis, potentially extending the half-life and reducing peak plasma concentrations, as supported by metabolic class inference [1].

Metabolite Identification and Analytical Reference Standard

In mass spectrometry-based metabonomic or DMPK studies of DKA-9, this compound serves as a synthetic reference standard for the putative amidase-mediated metabolite. Its distinct chromatographic retention time and fragmentation pattern relative to the parent acid and its glucuronide enable unambiguous identification and quantification [2].

Structure-Activity Relationship (SAR) Probe for Carboxylic Acid Bioisostere Evaluation

Medicinal chemistry teams evaluating carboxylic acid bioisosteres can use this acetamide derivative as a neutral comparator to DKA-9. By quantifying the difference in COX-2 inhibition potency, plasma protein binding, and membrane permeability between the acid and amide pair, researchers can determine whether the acetamide is a viable bioisostere or merely a pro-drug [3].

Application
Selection Property
Validation Focus
Pro-Drug Design and Sustained-Release Research
Amide pro-drug cleavage liability
Amidase-dependent conversion and sustained exposure in inflammation models
Metabolite Identification Reference Standard
Distinct chromatographic and mass spectral properties
Unambiguous identification of amide hydrolysis metabolite vs. acid and glucuronide
SAR Probe for Carboxylic Acid Bioisostere Evaluation
Neutral bioisostere comparator to DKA-9
Quantify acid/amide potency, permeability, and plasma protein binding differences
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